Globosuxanthone A

Übersicht

Beschreibung

Globosuxanthone A ist ein Mitglied der Klasse der Xanthone, genauer gesagt Methyl-9-oxo-2,9-dihydro-1H-xanthen-1-carboxylat, das an den Positionen 1, 2 und 8 durch Hydroxygruppen substituiert ist. Es wird aus dem Pilz Chaetomium globosum isoliert und zeigt Zytotoxizität gegenüber menschlichen Tumorzelllinien . Diese Verbindung hat aufgrund ihrer potenziellen Antimykotika- und Antikrebsaktivitäten Aufmerksamkeit erregt .

Herstellungsmethoden

This compound kann aus der Fermentationsbrühe des endophytischen Pilzes Paraconiothyrium sp. YM 311593 gewonnen werden. Der Kulturextrakt dieses Stammes zeigt antimykotische Aktivitäten gegen verschiedene phytopathogene Pilze. Die Verbindung wird durch spektroskopische Aufklärung charakterisiert und ihre absolute Konfiguration wird durch Röntgendiffraktionsanalyse bestimmt

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Gängige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von stärker oxidierten Derivaten führen, während die Reduktion zu stärker reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung des chemischen Verhaltens von Xanthonen und deren Derivaten verwendet.

Medizin: Es zeigt Zytotoxizität gegenüber verschiedenen menschlichen Krebszelllinien, darunter NCI-H460, MCF-7, SF-268, PC-3, PC-3M, LNCaP und DU-145 Zellen. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung von Krebsmedikamenten.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit zellulären Zielstrukturen, die zu zytotoxischen Wirkungen führen. Es beeinträchtigt den Zellzyklusfortschritt, was zu einer Anhäufung in den G2/M- und S-Phasen führt . Diese Störung des Zellzyklus ist ein Schlüsselfaktor für seine Antikrebsaktivität. Zusätzlich wird seine antimykotische Aktivität auf seine Fähigkeit zurückgeführt, das Wachstum von Pilzpathogenen zu hemmen, indem es in ihre zellulären Prozesse eingreift .

Vorbereitungsmethoden

Globosuxanthone A can be obtained from the fermentation broth of the endophytic fungus Paraconiothyrium sp. YM 311593 . The culture extract of this strain shows antifungal activities against several phytopathogenic fungi. The compound is characterized by spectroscopic elucidation and its absolute configuration is determined by X-ray diffraction analysis

Analyse Chemischer Reaktionen

Globosuxanthone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Globosuxanthone A has demonstrated potent cytotoxic effects against various human solid tumor cell lines. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 1.3 | Breast cancer |

| PC3 | 0.65 | Prostate cancer |

| LNCap | 1.5 | Prostate cancer |

| DU145 | 1.2 | Prostate cancer |

| NCI-H460 | Not specified | Non-small cell lung cancer |

This compound induces cell cycle arrest, particularly accumulating cells in the G2/M and S phases, which is crucial for inhibiting cancer cell proliferation . This mechanism suggests its potential as a lead compound for developing new anticancer therapies.

Antifungal Activity

In addition to its anticancer properties, this compound exhibits antifungal activity, particularly against Candida albicans. However, it shows no significant activity against other pathogens like Staphylococcus aureus and Escherichia coli . This selectivity highlights its potential use in treating fungal infections without affecting beneficial bacteria.

Research Case Studies

Several studies have explored the applications of this compound in clinical settings:

- Study on Cell Cycle Arrest : Research demonstrated that treatment with this compound led to significant accumulation of cells in the G2/M phase, indicating effective cell cycle disruption in NCI-H460 and PC3M cells .

- Cytotoxicity Assessment : In vitro studies confirmed that this compound exhibited strong cytotoxicity against a panel of seven human solid tumor cell lines, suggesting broad-spectrum anticancer potential .

Wirkmechanismus

The mechanism of action of globosuxanthone A involves its interaction with cellular targets that lead to cytotoxic effects. It impairs cell cycle progression, leading to accumulation in the G2/M and S phases . This disruption of the cell cycle is a key factor in its anticancer activity. Additionally, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cellular processes .

Vergleich Mit ähnlichen Verbindungen

Globosuxanthone A kann mit anderen Xanthonderivaten verglichen werden, wie z. B.:

Vertixanthone: Ein weiteres Xanthonderivat mit antimykotischen Eigenschaften.

Hydroxyvertixanthone: Ähnlich in der Struktur, aber mit anderen funktionellen Gruppen.

3,8-Dihydroxy-1-methyl-9H-xanthen-9-on: Ein Xanthonderivat mit einzigartigen Hydroxylierungsmustern.

This compound ist aufgrund seines spezifischen Substitutionsschemas und seiner starken zytotoxischen und antimykotischen Aktivitäten einzigartig

Biologische Aktivität

Introduction

Globosuxanthone A is a naturally occurring xanthone derivative extracted from the plant Garcinia globosa. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail the biological activities of this compound, supported by recent research findings, case studies, and data tables.

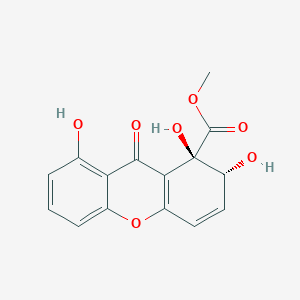

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological activity. The compound's molecular formula is C₁₈H₁₄O₅, and it features hydroxyl groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₅ |

| Molecular Weight | 302.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 220-222 °C |

Anticancer Activity

This compound has shown significant anticancer properties in various studies. It induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Antitumor Effects in Colon Cancer Cells

In a study conducted on colon cancer cell lines (HT-29), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and reduced levels of Bcl-2 protein.

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HT-29 | 15 | 70 |

| MCF-7 | 20 | 65 |

| HeLa | 25 | 60 |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is mediated through the suppression of NF-κB signaling pathways.

Research Findings: Inhibition of Cytokine Production

A study demonstrated that treatment with this compound significantly reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It has shown inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi.

Table 3: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Activation of intrinsic pathways leading to caspase activation.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.

- Antimicrobial Action : Disruption of microbial cell membranes.

Research Insights

Recent studies have highlighted the role of this compound in regulating signaling pathways associated with inflammation and cancer progression. Its ability to modulate key proteins involved in these pathways makes it a promising candidate for therapeutic applications.

Eigenschaften

Molekularformel |

C15H12O7 |

|---|---|

Molekulargewicht |

304.25 g/mol |

IUPAC-Name |

methyl (1R,2R)-1,2,8-trihydroxy-9-oxo-2H-xanthene-1-carboxylate |

InChI |

InChI=1S/C15H12O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h2-6,10,16-17,20H,1H3/t10-,15+/m1/s1 |

InChI-Schlüssel |

HEFOWMGZUBJFBY-BMIGLBTASA-N |

SMILES |

COC(=O)C1(C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O |

Isomerische SMILES |

COC(=O)[C@@]1([C@@H](C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O |

Kanonische SMILES |

COC(=O)C1(C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O |

Synonyme |

globosuxanthone A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.